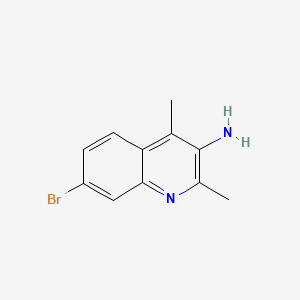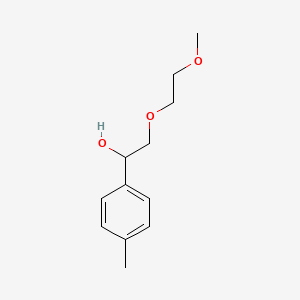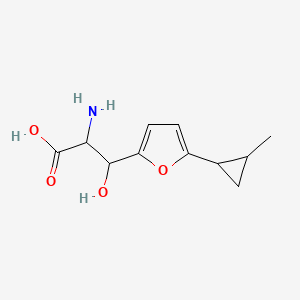
2-Amino-3-hydroxy-3-(5-(2-methylcyclopropyl)furan-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-hydroxy-3-(5-(2-methylcyclopropyl)furan-2-yl)propanoic acid is a complex organic compound that features a unique structure combining an amino acid backbone with a furan ring substituted with a methylcyclopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-hydroxy-3-(5-(2-methylcyclopropyl)furan-2-yl)propanoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan ring, followed by the introduction of the methylcyclopropyl group. The amino acid backbone is then constructed through a series of reactions involving amino and hydroxyl group additions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, selective oxidation, and protective group strategies are often employed to streamline the process and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-hydroxy-3-(5-(2-methylcyclopropyl)furan-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The furan ring can be reduced to a tetrahydrofuran derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of substituted amino acids or amides.
Aplicaciones Científicas De Investigación
2-Amino-3-hydroxy-3-(5-(2-methylcyclopropyl)furan-2-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-hydroxy-3-(5-(2-methylcyclopropyl)furan-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, modulating biological pathways and exerting its effects. The furan ring and amino acid backbone play crucial roles in these interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3-hydroxy-3-(5-phenylfuran-2-yl)propanoic acid: Similar structure but with a phenyl group instead of a methylcyclopropyl group.
2-Amino-3-hydroxy-3-(5-methylfuran-2-yl)propanoic acid: Similar structure but with a methyl group instead of a methylcyclopropyl group.
Uniqueness
2-Amino-3-hydroxy-3-(5-(2-methylcyclopropyl)furan-2-yl)propanoic acid is unique due to the presence of the methylcyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C11H15NO4 |
|---|---|
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
2-amino-3-hydroxy-3-[5-(2-methylcyclopropyl)furan-2-yl]propanoic acid |
InChI |
InChI=1S/C11H15NO4/c1-5-4-6(5)7-2-3-8(16-7)10(13)9(12)11(14)15/h2-3,5-6,9-10,13H,4,12H2,1H3,(H,14,15) |
Clave InChI |
LTXDAGPHCNSHSS-UHFFFAOYSA-N |
SMILES canónico |
CC1CC1C2=CC=C(O2)C(C(C(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


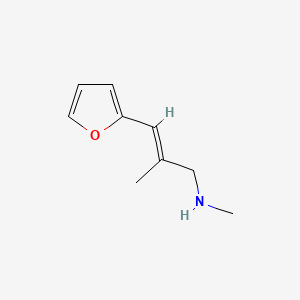
![3,5-bis(trifluoromethyl)-tetrahydro-1H-[1,3]thiazolo[3,4-c][1,3]oxazol-1-one](/img/structure/B13551614.png)
![Methyl 4-amino-3-(imidazo[1,2-a]pyridin-2-yl)butanoate](/img/structure/B13551615.png)
![tert-butyl N-[(2R,3S)-3-hydroxybutan-2-yl]carbamate](/img/structure/B13551622.png)
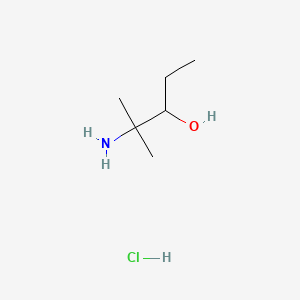
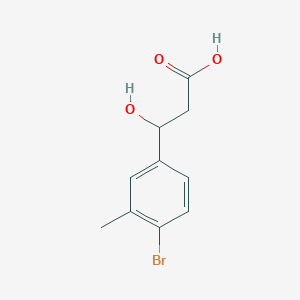
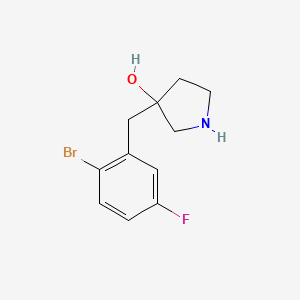


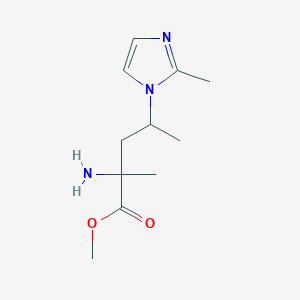
![Tert-butyl 7-azabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13551676.png)

